2,3'-Difluoro-4-methoxybiphenyl
CAS No.: 1052241-71-0
Cat. No.: VC18247397
Molecular Formula: C13H10F2O
Molecular Weight: 220.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052241-71-0 |
|---|---|
| Molecular Formula | C13H10F2O |
| Molecular Weight | 220.21 g/mol |
| IUPAC Name | 2-fluoro-1-(3-fluorophenyl)-4-methoxybenzene |
| Standard InChI | InChI=1S/C13H10F2O/c1-16-11-5-6-12(13(15)8-11)9-3-2-4-10(14)7-9/h2-8H,1H3 |
| Standard InChI Key | JUQFKGANZUOEPU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC(=CC=C2)F)F |
Introduction
2,3'-Difluoro-4-methoxybiphenyl is an organic compound characterized by its biphenyl structure, consisting of two phenyl rings connected by a single bond. This compound features two fluorine atoms located at the 2 and 3 positions of one phenyl ring and a methoxy group (-OCH₃) at the para position (4) of the other phenyl ring. The presence of these substituents significantly influences its chemical properties, making it a subject of interest in various fields, including organic chemistry and materials science.
Synthesis of 2,3'-Difluoro-4-methoxybiphenyl
The synthesis of 2,3'-Difluoro-4-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This method is favored for its efficiency and ability to produce high yields of the desired product under mild conditions. The reaction involves the coupling of aryl halides with arylboronic acids using palladium catalysts, facilitating the formation of biphenyl derivatives like 2,3'-Difluoro-4-methoxybiphenyl.
Comparison with Similar Compounds
Several compounds share structural similarities with 2,3'-Difluoro-4-methoxybiphenyl. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,4-Difluoro-4'-methoxybiphenyl | Fluorine at positions 2 and 4; methoxy at para | Different fluorine positioning affects reactivity. |
| 3,4-Difluoro-4'-methoxybiphenyl | Fluorine at positions 3 and 4; methoxy at para | Similar reactivity but different substitution patterns. |
| 2-Fluoro-4-methoxybiphenyl | Single fluorine; methoxy at para | Less steric hindrance compared to difluorinated versions. |
| Biphenyl | No substituents | Base structure without functional modifications. |
Each of these compounds exhibits unique properties due to variations in their substitution patterns, influencing their chemical behavior and potential applications.
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